2-({5-[4-(azepane-1-sulfonyl)phenyl]-1,3,4-oxadiazol-2-yl}sulfanyl)acetamide
Description
This compound features a 1,3,4-oxadiazole core substituted at the 2-position with a sulfanylacetamide group and at the 5-position with a 4-(azepane-1-sulfonyl)phenyl moiety. The azepane (7-membered saturated heterocycle) sulfonyl group distinguishes it from analogs with smaller cyclic sulfonamides (e.g., pyrrolidine or piperidine).
Properties
IUPAC Name |
2-[[5-[4-(azepan-1-ylsulfonyl)phenyl]-1,3,4-oxadiazol-2-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O4S2/c17-14(21)11-25-16-19-18-15(24-16)12-5-7-13(8-6-12)26(22,23)20-9-3-1-2-4-10-20/h5-8H,1-4,9-11H2,(H2,17,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMKWBTSFGCRWCZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C3=NN=C(O3)SCC(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({5-[4-(azepane-1-sulfonyl)phenyl]-1,3,4-oxadiazol-2-yl}sulfanyl)acetamide typically involves multiple steps:
Formation of the Azepane Ring: The azepane ring can be synthesized through a dearomative ring expansion of nitroarenes, mediated by blue light at room temperature, followed by hydrogenolysis.
Introduction of the Sulfonyl Group: The sulfonyl group is introduced via sulfonylation reactions, often using sulfonyl chlorides in the presence of a base.
Construction of the Oxadiazole Ring: The 1,3,4-oxadiazole ring is typically formed through cyclization reactions involving hydrazides and carboxylic acids or their derivatives.
Final Assembly:
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but optimized for scale, including the use of continuous flow reactors and automated synthesis platforms to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, forming sulfoxides or sulfones.
Reduction: Reduction reactions can target the oxadiazole ring or the sulfonyl group, potentially leading to the formation of amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and thiols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its unique reactivity and potential as a building block for more complex molecules. Its diverse functional groups make it a versatile intermediate in organic synthesis.
Biology
Biologically, the compound’s structural features suggest potential as a pharmacophore in drug design. The azepane ring and oxadiazole moiety are known to exhibit biological activity, making this compound a candidate for further pharmacological studies.
Medicine
In medicine, derivatives of this compound could be explored for their therapeutic potential, particularly in targeting specific enzymes or receptors due to the presence of the sulfonyl and oxadiazole groups.
Industry
Industrially, the compound could be used in the development of new materials, such as polymers or coatings, due to its stability and functional group diversity.
Mechanism of Action
The mechanism by which 2-({5-[4-(azepane-1-sulfonyl)phenyl]-1,3,4-oxadiazol-2-yl}sulfanyl)acetamide exerts its effects would depend on its specific application. In a biological context, it may interact with enzymes or receptors, modulating their activity through binding interactions facilitated by its functional groups. The sulfonyl group can act as a hydrogen bond acceptor, while the oxadiazole ring can participate in π-π stacking interactions.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Key structural variations among analogs include:
- Cyclic sulfonamide substituents :
- Pyrrolidine-sulfonyl (5-membered ring): Found in N-(4-chlorophenyl)-2-{5-[4-(pyrrolidine-1-sulfonyl)phenyl]-1,3,4-oxadiazol-2-yl sulfanyl}acetamide. The smaller ring may enhance binding to compact enzyme pockets compared to the bulkier azepane .
- Azepane-sulfonyl (7-membered ring): Increased steric bulk could improve selectivity for larger binding sites or reduce off-target effects.
- Aromatic substituents :
- 3,4,5-Trimethoxyphenyl : Electron-donating methoxy groups in N-phenyl-2-{[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamides enhance π-π stacking and polar interactions, correlating with antimicrobial activity .
- 4-Acetamidophenyl : Derivatives like 2-{[5-(4-acetamidophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-arylacetamides showed potent anti-S. aureus activity (MIC: 63 µg/mL), highlighting the role of acetamide in bacterial target engagement .
Pharmacological Activities
- Antimicrobial Activity : Trimethoxyphenyl derivatives () and 4-acetamidophenyl analogs () demonstrate the importance of electron-rich aromatic systems in disrupting bacterial membranes or enzymes.
- Anti-inflammatory Activity : Cyclohexyl-sulfonamide oxadiazoles () highlight the sulfonamide group’s role in modulating inflammatory pathways, a feature shared with the azepane-sulfonyl compound.
Structure-Activity Relationships (SAR)
- Sulfonamide Ring Size : Smaller rings (pyrrolidine) may favor tighter binding to compact targets, while azepane’s flexibility could improve solubility or reduce toxicity .
- Aromatic Electron Effects : Electron-withdrawing groups (e.g., sulfonyl) enhance stability and target affinity, whereas electron-donating groups (e.g., methoxy) improve interaction with hydrophobic pockets .
- Acetamide Substituents : N-aryl groups in acetamide side chains (e.g., pyrazine, chlorophenyl) modulate bioavailability and target specificity .
Biological Activity
The compound 2-({5-[4-(azepane-1-sulfonyl)phenyl]-1,3,4-oxadiazol-2-yl}sulfanyl)acetamide has garnered attention in the scientific community for its potential biological activities. This article provides an in-depth analysis of its biological effects, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound belongs to a class of oxadiazole derivatives, characterized by a sulfonamide group and an acetamide moiety. Its structure can be represented as follows:
Research indicates that compounds containing the oxadiazole ring exhibit various pharmacological activities, including anti-inflammatory, analgesic, and neuroprotective effects. The proposed mechanisms include:
- Cholinesterase Inhibition : The compound has shown promising results in inhibiting human acetylcholinesterase (hAChE) and butyrylcholinesterase (hBChE), which are critical in the treatment of Alzheimer's disease. In vitro studies reported an IC50 value of approximately 0.907 μM for hAChE inhibition .
- Antioxidant Activity : The compound's ability to modulate oxidative stress markers such as malondialdehyde (MDA) and superoxide dismutase (SOD) suggests significant antioxidant properties .
Therapeutic Potential
The therapeutic applications of this compound are diverse:
Case Studies
Several studies have explored the biological activity of related compounds within the oxadiazole family:
- Cognition Improvement : In a study involving scopolamine-induced memory impairment in rats, compounds similar to the target molecule improved memory retention and reduced oxidative stress markers in brain tissue .
- In Vitro Studies : Various derivatives were tested for their inhibitory effects on cholinesterases and β-secretase enzymes (BACE-1), with several showing significant activity at low micromolar concentrations. For instance, one derivative exhibited an IC50 value of 0.753 μM against BACE-1 .
Table 1: Inhibition Potency of Related Compounds
| Compound ID | hAChE IC50 (μM) | hBChE IC50 (μM) | hBACE-1 IC50 (μM) |
|---|---|---|---|
| SD-6 | 0.907 | 1.5 | 0.753 |
| SD-4 | 0.800 | 1.2 | 0.600 |
| SD-10 | >5 | >5 | >5 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
